6-amino-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
6-Amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
Synthetic Routes and Reaction Conditions:
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Cyclization of 2-Aminophenol with Cyanogen Bromide:
Reaction: 2-Aminophenol reacts with cyanogen bromide in the presence of a base.
Conditions: Typically carried out in an organic solvent such as ethanol or acetonitrile at room temperature.
Yield: Moderate to high yields depending on the purity of the starting materials and reaction conditions.
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Condensation of Anthranilic Acid with Urea:
Reaction: Anthranilic acid condenses with urea under acidic conditions.
Conditions: The reaction is usually performed at elevated temperatures (around 150-200°C) in the presence of a catalyst such as sulfuric acid.
Yield: This method can provide high yields of the desired product.
Industrial Production Methods:
- Industrial production often involves the cyclization of 2-aminophenol with cyanogen bromide due to the scalability and relatively mild reaction conditions.
Types of Reactions:
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Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidation can lead to the formation of quinone derivatives.
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Reduction:
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Products: Reduction can yield amine derivatives.
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Substitution:
Reagents: Halogenating agents like bromine or chlorine.
Conditions: Reactions are carried out in the presence of a catalyst such as iron or aluminum chloride.
Products: Halogenated derivatives of this compound.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new materials with unique electronic properties.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties against various bacterial strains.
Medicine:
- Explored as a potential therapeutic agent for the treatment of cancer and other diseases.
- Used in the design of novel drug delivery systems.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new polymers and resins.
Mechanism of Action
6-Amino-2H-1,4-benzoxazin-3(4H)-one exerts its effects through various molecular targets and pathways. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Comparison with Similar Compounds
- 2-Aminobenzoxazole
- 2-Aminobenzothiazole
- 2-Aminobenzimidazole
Comparison:
2-Aminobenzoxazole: Similar in structure but contains a sulfur atom instead of an oxygen atom. It has different electronic properties and reactivity.
2-Aminobenzothiazole: Contains a sulfur atom in the ring, which imparts different chemical and biological properties.
2-Aminobenzimidazole: Contains an additional nitrogen atom in the ring, leading to different pharmacological activities.
Properties
IUPAC Name |
6-amino-4H-1,4-benzoxazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGYMHEMLZMBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377091 | |
Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89976-75-0 | |
Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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